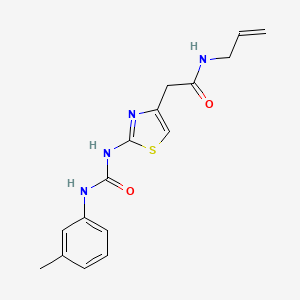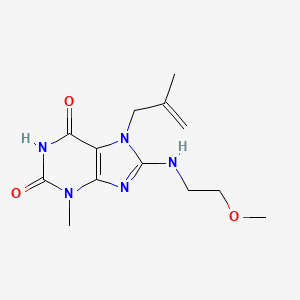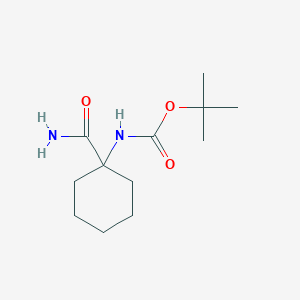
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a tert-butyl group, an azidomethyl group, and a 3,3-dimethylazetidine-1-carboxylate moiety.
Mécanisme D'action
Mode of action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Azides are often used in click chemistry due to their ability to react with alkynes to form stable triazole rings . Tert-butyl groups are often used as protecting groups in organic synthesis due to their stability .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been used in the synthesis of amino acids and other biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate typically involves the following steps:
Azidation Reaction: The starting material, 2-(chloromethyl)-3,3-dimethylazetidine-1-carboxylate, undergoes an azidation reaction with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.
Protection of the Azide Group: The azide group is then protected using tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine (Et3N) to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Oxidation: The tert-butyl group can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or LiAlH4 in ether.
Substitution: Various nucleophiles such as alkyl halides in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Major Products Formed:
Amine Derivatives: Reduction of the azide group yields amine derivatives.
Substitution Products: Nucleophilic substitution can produce a variety of substituted azetidines.
Oxidation Products: Oxidation of the tert-butyl group can lead to ketones or carboxylic acids.
Applications De Recherche Scientifique
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be utilized in the production of advanced materials and chemical products.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate and tert-butyl 2-(azidomethyl)piperidine-1-carboxylate. These compounds share structural similarities but differ in their ring size and substituents, leading to variations in their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
tert-butyl 2-(azidomethyl)-3,3-dimethylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-11(4,5)8(15)6-13-14-12/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGGKAHHAHNSBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1CN=[N+]=[N-])C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Benzylpiperidin-1-yl)methyl]benzoic acid](/img/structure/B2967564.png)










![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)

